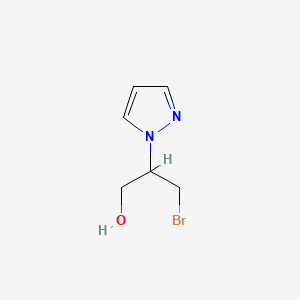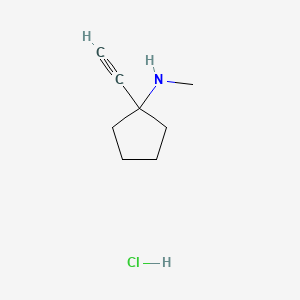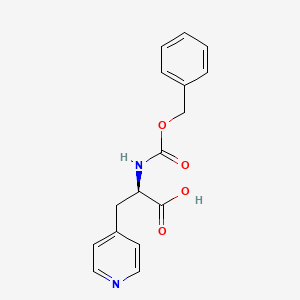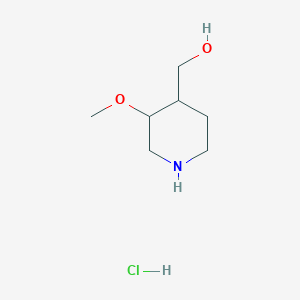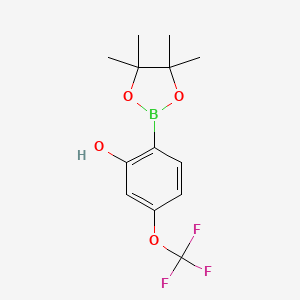
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound features a boron-containing dioxaborolane ring and a trifluoromethoxy group attached to a phenol ring, making it a valuable intermediate in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.
化学反応の分析
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF or toluene.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Compounds with reduced trifluoromethoxy groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol exerts its effects is largely dependent on its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The trifluoromethoxy group can influence the compound’s electronic properties, making it a versatile building block in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2-Methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
Uniqueness
Compared to similar compounds, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
分子式 |
C13H16BF3O4 |
|---|---|
分子量 |
304.07 g/mol |
IUPAC名 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7,18H,1-4H3 |
InChIキー |
SMCXBGGRFCUAMN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
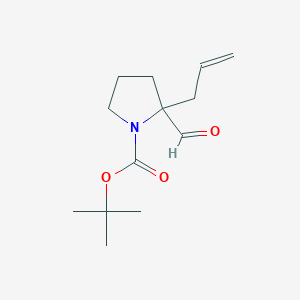

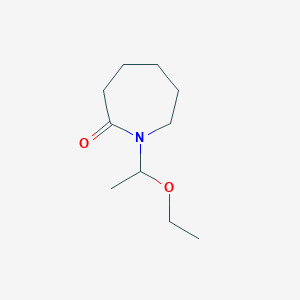
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
